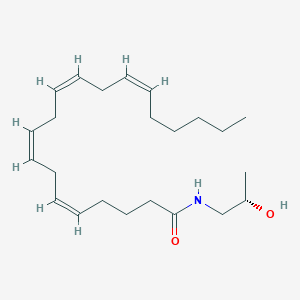
N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide
Übersicht
Beschreibung
“N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide” is a lipid molecule . Its systematic name is "N-(2-hydroxy-2S-methyl-ethyl)-5Z,8Z,11Z,14Z-eicosatetraenoyl amine" .
Synthesis Analysis
The synthesis of “N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide” could be related to the fatty acid amides, a family of lipids composed of two chemical moieties, a fatty acid and a biogenic amine linked together in an amide bond . This lipid family is structurally related to the endocannabinoid anandamide (N-arachidonoylethanolamine) and is frequently referred to as a family of endocannabinoid-related lipids .Molecular Structure Analysis
The exact mass of “N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide” is 361.298079 . More detailed structural information is not available from the current search results.Wissenschaftliche Forschungsanwendungen
Inhibition of Prostaglandin Synthase
N-(4-Hydroxyphenyl)arachidonoylamide (AM404), a derivative of arachidonic acid related to N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide, inhibits arachidonate oxygenation by prostaglandin endoperoxide synthase-1 and -2. This inhibition provides insights into the substrate metabolism and inactivation of prostaglandin synthase (Turman, Kingsley, & Marnett, 2009).
Hydrolysis of Endocannabinoids by Human Leukocytes
Research has shown that human leukocytes can hydrolyze 2-arachidonoyl-glycerol (2-AG), an endocannabinoid, and its metabolites. This hydrolysis is facilitated by a range of enzymes, highlighting the complex biochemical pathways involving compounds like N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide (Turcotte et al., 2019).
Pharmacological Modification of Endolipids
Modifications of the structure of endolipids, similar to N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide, affect their pharmacodynamic and pharmacokinetic properties. This includes changes in cannabinoid receptor affinity and stability against enzymatic hydrolysis (Appendino et al., 2006).
Antiproliferative Effects and Cellular Uptake
Compounds like N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide exhibit antiproliferative effects on certain cell types. The study of their uptake and interaction with cellular processes provides valuable insights into their potential therapeutic applications (Snyder et al., 2013).
Selective Inhibition of Enzymes
Certain derivatives of arachidonic acid, related to N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide, have been found to selectively inhibit enzymes like cyclooxygenase and lipoxygenase. This selective inhibition is significant for understanding the therapeutic potential of these compounds in treating various conditions (Miyata et al., 2001).
Involvement in Neurological Processes
Studies have demonstrated the involvement of compounds like N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide in neurological processes, such as the modulation of synaptic transmission and neurofibrillary tangles, which are key factors in diseases like Alzheimer's (Shoghi-Jadid et al., 2002).
Antimicrobial Activity
N-6, N-7, and N-9 fatty acids, which are structurally related to N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide, have shown antimicrobial activity against various oral microorganisms. This suggests potential applications in oral health (Huang, George, & Ebersole, 2010).
Pro-Angiogenic Mediator
N-arachidonoyl serine, a compound related to N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide, has been identified as a novel pro-angiogenic mediator. It shows potential in regulating endothelial functions and could have implications in treating diseases related to impaired angiogenesis (Zhang, Maor, Wang, Kunos, & Groopman, 2010).
Agonist-Directed Trafficking
Endocannabinoids like 2-arachidonoyl glycerol, structurally similar to N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide, demonstrate agonist-directed trafficking of response at CB2 receptors. This adds to the understanding of how these compounds can modulate intracellular effectors (Shoemaker, Ruckle, Mayeux, & Prather, 2005).
Eigenschaften
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[(2S)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNMZCWZEMNFCR-AQNSPSBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



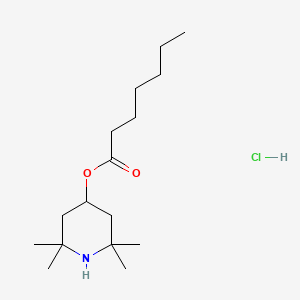
![6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride](/img/structure/B1662607.png)
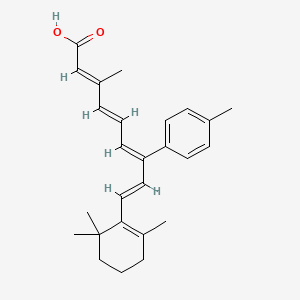
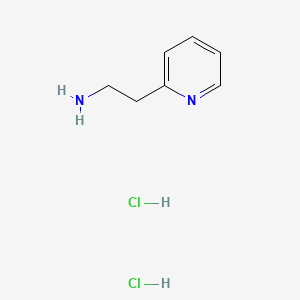
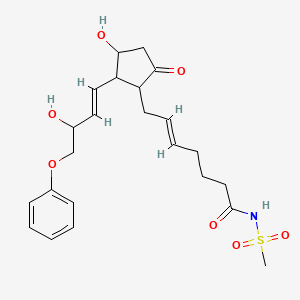
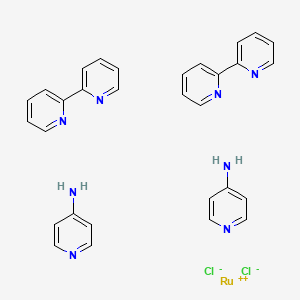
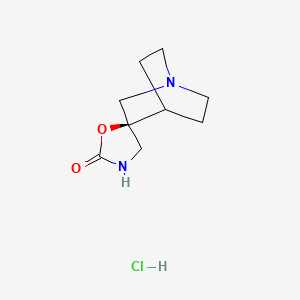
![2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide](/img/structure/B1662623.png)

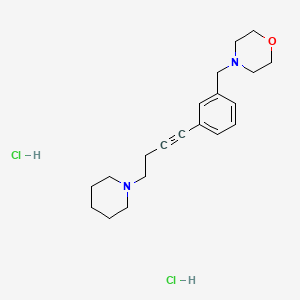
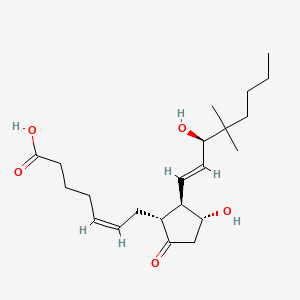

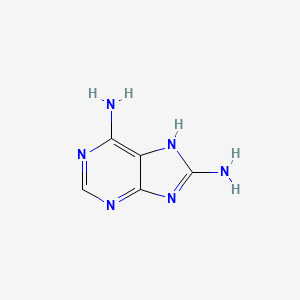
![(2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide](/img/structure/B1662630.png)